molecular formula C11H13NO3 B6248850 3-[(4-formylphenyl)(methyl)amino]propanoic acid CAS No. 27425-56-5

3-[(4-formylphenyl)(methyl)amino]propanoic acid

Cat. No. B6248850
CAS RN: 27425-56-5
M. Wt: 207.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-formylphenyl)(methyl)amino]propanoic acid, also known as 3-FMA, is an organic compound that has been studied for its potential applications in scientific research. 3-FMA is a derivative of the amino acid alanine and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-[(4-formylphenyl)(methyl)amino]propanoic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a wide range of biochemical and physiological effects and can be used to study the effects of neurotransmitters, such as dopamine and serotonin, on the brain. 3-[(4-formylphenyl)(methyl)amino]propanoic acid has also been used to study the effects of drugs on the brain, as well as to study the effects of aging on the brain.

Mechanism of Action

The mechanism of action of 3-[(4-formylphenyl)(methyl)amino]propanoic acid is not fully understood, but it is believed to act as an agonist at certain receptors in the brain. It is thought to act on both dopamine and serotonin receptors, which may explain its wide range of biochemical and physiological effects. It is also believed to act on other receptors, such as the NMDA receptor, which may explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-formylphenyl)(methyl)amino]propanoic acid have been studied in both animal and human studies. In animal studies, 3-[(4-formylphenyl)(methyl)amino]propanoic acid has been found to increase levels of dopamine and serotonin in the brain, as well as to increase levels of the hormones oxytocin and vasopressin. In human studies, 3-[(4-formylphenyl)(methyl)amino]propanoic acid has been found to increase levels of dopamine and serotonin in the brain, as well as to increase levels of the hormones oxytocin and vasopressin. It has also been found to increase activity in the prefrontal cortex, which is thought to be involved in the regulation of emotion and behavior.

Advantages and Limitations for Lab Experiments

The use of 3-[(4-formylphenyl)(methyl)amino]propanoic acid in laboratory experiments has both advantages and limitations. One of the advantages of using 3-[(4-formylphenyl)(methyl)amino]propanoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used to study a wide range of biochemical and physiological effects. Additionally, 3-[(4-formylphenyl)(methyl)amino]propanoic acid is relatively safe to use in laboratory experiments and has been found to have few side effects. However, there are some limitations to using 3-[(4-formylphenyl)(methyl)amino]propanoic acid in laboratory experiments. For example, it is not well-understood how 3-[(4-formylphenyl)(methyl)amino]propanoic acid interacts with other drugs or how its effects may vary depending on the dose. Additionally, 3-[(4-formylphenyl)(methyl)amino]propanoic acid is not approved for use in humans and its long-term effects are not known.

Future Directions

There are a number of potential future directions for research on 3-[(4-formylphenyl)(methyl)amino]propanoic acid. One potential direction is to further investigate its mechanism of action and how it interacts with other drugs. Additionally, further research could be done to investigate its long-term effects and to study its potential applications in the treatment of neurological disorders. Additionally, further research could be done to investigate its potential use in the diagnosis of neurological disorders and to study its potential use in the development of new drugs. Finally, further research could be done to investigate the potential use of 3-[(4-formylphenyl)(methyl)amino]propanoic acid in the treatment of aging-related neurological disorders.

Synthesis Methods

3-[(4-formylphenyl)(methyl)amino]propanoic acid can be synthesized through a multi-step reaction process starting with the reaction of 4-formylphenylacetic acid and methyl amine in the presence of sodium hydroxide. This reaction produces a product known as 4-amino-3-formylbenzoic acid. The next step involves the reduction of the carboxylic acid group of 4-amino-3-formylbenzoic acid, which is done using sodium borohydride. This reaction produces 3-[(4-formylphenyl)(methyl)amino]propanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-formylphenyl)(methyl)amino]propanoic acid involves the reaction of 4-formylacetophenone with methylamine followed by a series of reactions to introduce the propanoic acid moiety.", "Starting Materials": [ "4-formylacetophenone", "Methylamine", "Bromopropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 4-formylacetophenone is reacted with excess methylamine in ethanol to form 4-(N-methylamino)acetophenone.", "Step 2: 4-(N-methylamino)acetophenone is then reacted with bromopropane in the presence of sodium hydroxide to form 3-(4-(N-methylamino)phenyl)propanenitrile.", "Step 3: The nitrile group in 3-(4-(N-methylamino)phenyl)propanenitrile is then hydrolyzed using hydrochloric acid to form 3-(4-(N-methylamino)phenyl)propanoic acid.", "Step 4: The resulting 3-(4-(N-methylamino)phenyl)propanoic acid is then purified using sodium chloride and sodium sulfate and recrystallized from diethyl ether to obtain the final product, 3-[(4-formylphenyl)(methyl)amino]propanoic acid." ] }

CAS RN

27425-56-5

Product Name

3-[(4-formylphenyl)(methyl)amino]propanoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.